Stereochemical Definition: (S)-Enantiomer vs. Racemic 1,3-Dimethyl Regioisomer in Asymmetric Synthesis
(3S)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide possesses one defined atom stereocenter with zero undefined stereocenters (Defined Atom Stereocenter Count = 1; Undefined Atom Stereocenter Count = 0), as computed and recorded in PubChem [1]. In contrast, the commercially available 1,3-dimethyl regioisomer 3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide (Catalog No. S15852212) is supplied as a racemic mixture with no stereochemical specification, indicated by the absence of chiral annotation in its InChI string (InChI=1S/C8H14N4O/c1-5-6(4-12(2)11-5)7(9)3-8(10)13/h4,7H,3,9H2,1-2H3,(H2,10,13)) and canonical SMILES (CC1=NN(C=C1C(CC(=O)N)N)C), both lacking stereodescriptors . This represents a binary categorical difference: a single, defined enantiomer versus an undefined racemate. For applications requiring stereochemical fidelity – such as diastereoselective peptide coupling, chiral ligand synthesis, or enantioselective catalysis – the (S)-configured target compound eliminates the 50% stereochemical uncertainty inherent in racemic material [1][2].
| Evidence Dimension | Stereochemical definition (Defined vs. Undefined Atom Stereocenters) |
|---|---|
| Target Compound Data | Defined Atom Stereocenter Count: 1; Undefined Atom Stereocenter Count: 0; InChI stereodescriptor: /t7-/m0/s1 |
| Comparator Or Baseline | 3-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide: No stereochemical annotation in InChI or SMILES (racemic mixture); Defined Atom Stereocenter Count: 0 |
| Quantified Difference | Absolute categorical difference: single enantiomer (100% ee target by specification) vs. racemate (0% ee) |
| Conditions | Stereochemical descriptors computed from PubChem and vendor-supplied InChI/SMILES data |
Why This Matters
Procurement of a stereochemically undefined racemate introduces a 50% contamination of the undesired enantiomer, which can confound biological assay interpretation and reduce synthetic diastereoselectivity in chiral derivatization workflows.
- [1] PubChem. (2025). Compound Summary for CID 79584455: (3S)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide – Computed Properties. National Center for Biotechnology Information. View Source
- [2] Kuujia. (2025). Cas no 1568154-26-6: (3S)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide – Computed Properties and Stereochemistry. Retrieved April 2026. View Source
